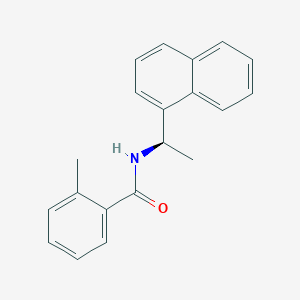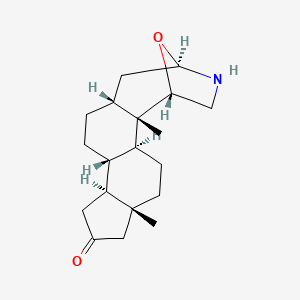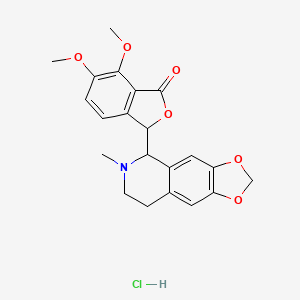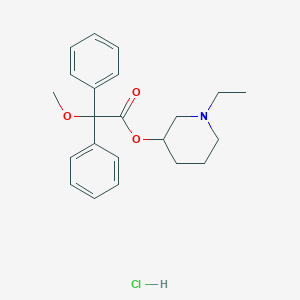
2-Chlorocyclohexanoneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorocyclohexanoneoxime: is an organic compound with the molecular formula C6H10ClNO It is a derivative of cyclohexanone, where the oxime group is attached to the second carbon atom, and a chlorine atom is also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorocyclohexanoneoxime can be synthesized through the reaction of cyclohexanone with nitrosyl chloride in the presence of hydrochloric acid. The reaction typically involves the addition of nitrosyl chloride to cyclohexene under irradiation from a high-pressure mercury lamp . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorocyclohexanoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium alkoxides, sodium ethanethiolate, and sodium salts of carboxylic acids are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of 2-alkoxy-, 2-acyloxy-, and 2-alkylthiocyclohexanone oximes.
Scientific Research Applications
2-Chlorocyclohexanoneoxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chlorocyclohexanoneoxime involves its interaction with specific molecular targets. For instance, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . Additionally, the compound’s derivatives may interact with other molecular pathways, contributing to their biological activities.
Comparison with Similar Compounds
2-Chlorocyclohexanone: A precursor to 2-chlorocyclohexanoneoxime, used in similar synthetic applications.
Cyclohexanone oxime: Lacks the chlorine atom, used in the synthesis of caprolactam, a precursor to nylon.
2-Alkoxycyclohexanone oximes: Derivatives with alkoxy groups, studied for their unique chemical properties.
Uniqueness: this compound is unique due to the presence of both the oxime and chlorine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(NE)-N-(2-chlorocyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2/b8-6+ |
InChI Key |
ODCQZCNSWWLGCQ-SOFGYWHQSA-N |
Isomeric SMILES |
C1CC/C(=N\O)/C(C1)Cl |
Canonical SMILES |
C1CCC(=NO)C(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)



![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)

![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
